Benzamil hydrochloride, a benzyl-substituted analog of amiloride, is a potent and selective inhibitor of various sodium channels and transporters. [, , ] Its chemical formula is C16H17ClN6O2, and its molecular weight is 356.81 g/mol. [] Benzamil hydrochloride serves as a valuable tool in scientific research to investigate the role of these channels and transporters in various physiological and pathological processes. []
Benzamil is classified as a sodium channel inhibitor and is particularly effective against ENaC. It is synthesized from guanidine derivatives through various chemical reactions that modify the basic structure to enhance its biological activity. The compound has been extensively studied for its effects on ion transport in epithelial tissues and its potential therapeutic applications in conditions like hypertension and edema.
The synthesis of benzamil typically involves several key steps:
These methods allow for the fine-tuning of benzamil's structure, optimizing its efficacy as an ENaC blocker .
Benzamil's molecular structure can be described as follows:
The structural characteristics of benzamil enable it to effectively bind to the ENaC, blocking sodium influx and influencing cellular ion homeostasis .
Benzamil participates in various chemical reactions, primarily focusing on its interactions with ion channels:
These reactions highlight benzamil's importance in pharmacology and physiology.
Benzamil exerts its effects primarily through the inhibition of ENaC. The mechanism involves:
Research indicates that this mechanism is crucial for understanding how benzamil can be utilized therapeutically in conditions characterized by abnormal sodium handling .
These properties are essential for determining the appropriate handling and storage conditions for benzamil in laboratory settings .
Benzamil has several significant applications in scientific research and medicine:
Benzamil (C₁₃H₁₄ClN₇O; molecular weight 319.75 g/mol) is a benzyl-substituted derivative of the diuretic amiloride. Its IUPAC name is 3,5-diamino-N-[(1E)-amino(benzylamino)methylidene]-6-chloropyrazine-2-carboxamide. The compound features a pyrazine ring core with chloro, amino, and carboxamide substituents, and a terminal guanidinyl group modified by a benzyl moiety [2]. This benzyl addition at the guanidinyl nitrogen enhances steric bulk and hydrophobicity compared to amiloride, significantly increasing its affinity for ion channels [2] [7].
Structurally, benzamil shares the pyrazine backbone common to amiloride analogs but exhibits distinct electronic properties due to the benzyl group’s electron-donating effects. This modification alters charge distribution, facilitating stronger π-π interactions with target proteins. Benzamil is typically utilized as a hydrochloride salt (benzamil hydrochloride) to improve aqueous solubility [2].
Table 1: Structural Comparison of Benzamil and Key Analogs
Compound | Substituent at Guanidinyl Group | Substituent at 5-Amino Position |
---|---|---|
Benzamil | Benzyl | Unmodified (H) |
Amiloride | Hydrogen | Unmodified (H) |
Phenamil | Phenethyl | Unmodified (H) |
EIPA | Hydrogen | Ethyl-isopropyl |
Benzamil is a high-affinity blocker of epithelial sodium channels (ENaCs), heterotrimeric proteins composed of α, β, and γ subunits arranged counterclockwise when viewed extracellularly [3] [8]. Cryo-EM studies at 3 Å resolution reveal that benzamil binds within the ENaC pore via interactions with the α-subunit’s finger and GRIP (Gating Release of Inhibition by Proteolysis) domains. The α2 helix within this domain bifurcates Na⁺-binding and inhibitory peptide sites, creating a structural nexus for regulation [8].
Benzamil inhibits Na⁺ transport in bovine kidney cortex membranes with an IC₅₀ of 4 nM and binds with a Kd of 5 nM, demonstrating ~100-fold greater potency than amiloride [2] [6]. This enhanced activity arises from the benzyl group enabling hydrophobic interactions with residues in the ENaC pore, such as αTyr162 and βGlu478, stabilizing the closed state of the channel [8]. ENaC inhibition reduces sodium reabsorption in renal collecting ducts, positioning benzamil as a mechanistic tool for studying ion homeostasis [2].
Beyond ENaC, benzamil inhibits the sodium-calcium exchanger (NCX) – a bidirectional transporter regulating cytosolic Ca²⁺ levels. Benzamil blocks NCX reversibly with IC₅₀ values in the low micromolar range (1–10 µM), thereby prolonging dendritic Ca²⁺ transients evoked by neuronal action potentials [4] [5]. This inhibition disrupts Ca²⁺ extrusion, increasing intracellular Ca²⁺ concentrations and indirectly modulating Ca²⁺-activated signaling pathways [4].
However, benzamil’s NCX blockade exhibits off-target effects. It concurrently inhibits small-conductance Ca²⁺-activated K⁺ (SK) channels in hippocampal pyramidal neurons and voltage-gated calcium channels, complicating the interpretation of its cellular effects [4]. Such multi-target activity necessitates caution when attributing physiological outcomes solely to NCX inhibition.
Benzamil demonstrates variable affinity across the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. Systematic comparisons of amiloride analogs reveal the following potency order for ASIC1a inhibition:Benzamil (IC₅₀ = 0.14 µM) > Phenamil > DMA > Amiloride > HMA ≥ MIA > EIPA (IC₅₀ = 11.7 µM) [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7